3-氨基-1H-吲唑-4-羧酸

描述

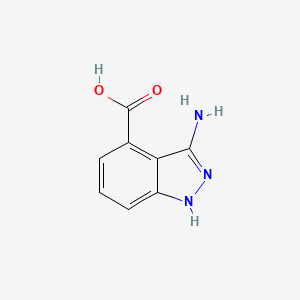

“3-amino-1H-indazole-4-carboxylic acid” is a compound with the CAS Number 1378774-23-2 and a linear formula of C8H7N3O2 . It has a molecular weight of 177.16 . It is a purple solid and is used in laboratory chemicals .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A practical synthesis of 1H-indazole has been presented, which involves a hydrogen bond propelled mechanism . Another synthesis method involves the condensation of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine .

Molecular Structure Analysis

The InChI code for “3-amino-1H-indazole-4-carboxylic acid” is 1S/C8H7N3O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h1-3H,(H,12,13)(H3,9,10,11) and the InChI key is YYTKSZWPLVNZPP-UHFFFAOYSA-N .

Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. Much effort has been spent in recent years to develop synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions . The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine .

Physical And Chemical Properties Analysis

“3-amino-1H-indazole-4-carboxylic acid” is a purple solid with a molecular weight of 177.16 . It should be stored at 0-8°C .

科学研究应用

抗炎应用

3-氨基-1H-吲唑-4-羧酸:衍生物因其潜在的抗炎作用而被研究。由于需要副作用更少的治疗方法,因此对该类别的新药的探索仍在继续。 一些衍生物在实验模型中显示出可喜的结果,例如弗氏佐剂诱导的关节炎和角叉菜胶诱导的肿胀,表明它们有潜力发展成为新的抗炎药物 .

抗菌活性

作为3-氨基-1H-吲唑-4-羧酸一部分的吲唑核,与抗菌特性有关。 这使其成为开发新抗菌剂的候选者,这些抗菌剂可能对耐药菌株和其他病原体有效 .

抗癌特性

吲唑衍生物,包括3-氨基-1H-吲唑-4-羧酸的衍生物,已被发现能抑制各种癌细胞系的细胞生长。 例如,某些化合物对结肠癌和黑色素瘤细胞系显示出有效性,其GI50值表明它们作为抗癌剂的潜力 . 另一项研究强调了一种对慢性粒细胞白血病细胞具有选择性细胞毒性的衍生物,表明了治疗癌症的一个有希望的方向 .

降血糖作用

研究表明,吲唑类化合物可能具有降血糖作用,这在治疗糖尿病方面可能是有益的。 通过调节血糖水平,这些化合物可以作为开发新糖尿病药物的基础 .

抗原生动物活性

吲唑部分与抗原生动物活性有关,这可能导致治疗由原生动物寄生虫引起的疾病的新方法。 此应用对于解决与原生动物感染相关的全球健康问题特别相关 .

降压作用

一些吲唑衍生物因其降压特性而被探索。 这些化合物可能有助于创造新的降压药物,为高血压患者提供替代选择 .

作用机制

Target of Action

Indazole derivatives have been found to bind effectively with the hinge region of tyrosine kinase . This suggests that 3-amino-1H-indazole-4-carboxylic acid may also interact with similar targets.

Mode of Action

It’s known that indazole derivatives can inhibit cell growth

Biochemical Pathways

Indazole derivatives have been found to affect apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway . This suggests that 3-amino-1H-indazole-4-carboxylic acid may have similar effects on these pathways.

Result of Action

It’s known that indazole derivatives can inhibit cell growth . This suggests that 3-amino-1H-indazole-4-carboxylic acid may have similar effects.

Action Environment

It’s known that the synthesis of indazole derivatives can be influenced by environmental factors . This suggests that the action of 3-amino-1H-indazole-4-carboxylic acid may also be influenced by environmental factors.

安全和危害

The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

未来方向

属性

IUPAC Name |

3-amino-1H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h1-3H,(H,12,13)(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTKSZWPLVNZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NN=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1523960.png)

![3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B1523965.png)

![[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1523966.png)

![3-[3-(Cyclopentyloxy)phenyl]propanoic acid](/img/structure/B1523969.png)

![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine](/img/structure/B1523979.png)

![5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1523980.png)

![1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1523982.png)